molecular formula C19H30N4O4S B4476505 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]benzamide

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B4476505
M. Wt: 410.5 g/mol
InChI Key: BKLZSNLCMCVZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a sulfonyl group and two distinct nitrogen-containing heterocycles: piperazine and morpholine. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoic acid with an amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzamide with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of Piperazine and Morpholine: The final step involves the nucleophilic substitution of the sulfonyl chloride intermediate with 4-methylpiperazine and 3-(morpholin-4-yl)propylamine under controlled conditions, typically in an organic solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Triethylamine, dichloromethane, acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methylpiperazin-1-yl)sulfonyl]aniline
  • 3-(4-methylpiperazin-1-yl)aniline
  • 3-[(4-methylpiperazin-1-yl)methyl]aniline

Uniqueness

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to the presence of both piperazine and morpholine rings, which impart distinct chemical and biological properties. This dual functionality allows for versatile interactions with various molecular targets, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonyl-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4S/c1-21-8-10-23(11-9-21)28(25,26)18-5-2-4-17(16-18)19(24)20-6-3-7-22-12-14-27-15-13-22/h2,4-5,16H,3,6-15H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLZSNLCMCVZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.